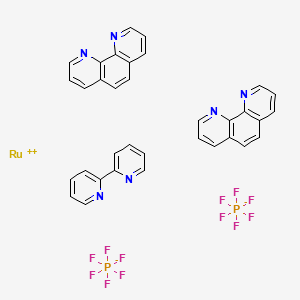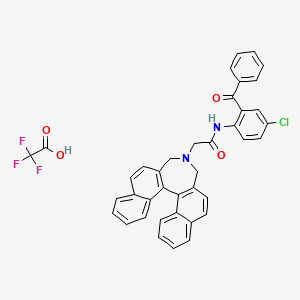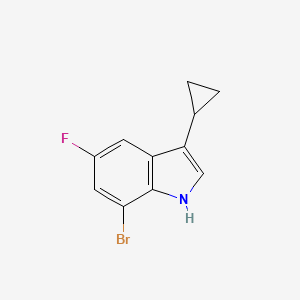
(S)-Tiaprofenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule, meaning it has a specific three-dimensional arrangement, and the (S)-enantiomer is the active form. This compound is commonly used in the treatment of conditions such as arthritis and other musculoskeletal disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tiaprofenic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-thiopheneacetic acid.
Chiral Resolution: The racemic mixture of tiaprofenic acid is resolved into its enantiomers using chiral resolution techniques.
Final Product: The (S)-enantiomer is isolated and purified to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: This step is used to reduce any unwanted by-products.
Crystallization: The final product is crystallized to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tiaprofenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(S)-Tiaprofenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Research on its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Studies on its efficacy and safety in treating inflammatory conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
(S)-Tiaprofenic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active sites of the COX enzymes, where this compound binds and prevents the conversion of arachidonic acid to prostaglandins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to (S)-Tiaprofenic acid.
Ketoprofen: Similar in structure but differs in its pharmacokinetic profile.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its efficacy and safety profile. Unlike some other NSAIDs, it has a lower risk of gastrointestinal side effects, making it a preferred choice for long-term use in certain patients.
Eigenschaften
CAS-Nummer |
103667-50-1 |
|---|---|
Molekularformel |
C14H12O3S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
(2S)-2-(5-benzoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m1/s1 |
InChI-Schlüssel |
GUHPRPJDBZHYCJ-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)



![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)
![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)




